molecular formula C8H5ClF3NO B8554987 N-(Chloroacetyl)-2,4,6-trifluoroaniline

N-(Chloroacetyl)-2,4,6-trifluoroaniline

Cat. No.: B8554987
M. Wt: 223.58 g/mol
InChI Key: LEOQSMVKXOHOMU-UHFFFAOYSA-N
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Description

N-(Chloroacetyl)-2,4,6-trifluoroaniline is a fluorinated aniline derivative where the amino group is substituted with a chloroacetyl moiety. This compound combines the electron-withdrawing effects of fluorine atoms with the reactivity of the chloroacetyl group, making it valuable in organic synthesis, particularly in nucleophilic substitution and condensation reactions.

2,4,6-Trifluoroaniline (CAS 363-81-5, molecular formula C₆H₄F₃N) serves as the foundational scaffold. It has a molecular weight of 147.10 g/mol, a melting point of 33–36°C, and is insoluble in water . Its crystal structure (orthorhombic, space group P2₁2₁2₁) features hydrogen-bonded layers stabilized by N–H···F interactions, influencing its solid-state stability .

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

2-chloro-N-(2,4,6-trifluorophenyl)acetamide

InChI

InChI=1S/C8H5ClF3NO/c9-3-7(14)13-8-5(11)1-4(10)2-6(8)12/h1-2H,3H2,(H,13,14)

InChI Key

LEOQSMVKXOHOMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)NC(=O)CCl)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares N-(Chloroacetyl)-2,4,6-trifluoroaniline with structurally related aniline derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
2,4,6-Trifluoroaniline C₆H₄F₃N 147.10 33–36 Insoluble in water Electron-withdrawing fluorine substituents enhance reactivity in electrophilic substitutions .
This compound (inferred) C₈H₅ClF₃NO 223.58* N/A Moderate in organic solvents Chloroacetyl group introduces nucleophilic reactivity; fluorine atoms stabilize intermediates.
N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline C₁₄H₁₃ClFN 249.71 N/A N/A Chloro and fluoro substituents enhance lipophilicity and steric hindrance .
2-Chloro-N-(1-phenylethyl)-6-(trifluoromethyl)aniline C₁₅H₁₃ClF₃N 299.72 N/A N/A Trifluoromethyl group increases electron withdrawal and thermal stability .

*Calculated based on molecular formula.

Key Research Findings

  • Crystallography : The planar geometry of 2,4,6-trifluoroaniline (C–C–C angles deviating up to 5° from 120°) is critical for its stacking in layered structures . Substitution with a chloroacetyl group may distort this geometry, affecting packing efficiency.
  • Thermal Stability : Fluorinated anilines exhibit higher thermal stability than chlorinated analogs. For example, 2,4,6-trifluoroaniline decomposes at 54°C , while N-(chloroacetyl)aniline derivatives typically degrade at lower temperatures.
  • Biological Activity: Fluorine and chloroacetyl groups enhance bioactivity.

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